REACTION_CXSMILES
|
[CH2:1]1[O:10][C:9]2[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][C:3]=2[O:2]1.[C:11]1(=O)[O:15][CH2:14][CH2:13][CH2:12]1>>[O:10]1[C:9]2[CH:8]=[CH:7][C:5]([N:6]3[CH2:11][CH2:12][CH2:13][C:14]3=[O:15])=[CH:4][C:3]=2[O:2][CH2:1]1
|
Name
|
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
C1OC=2C=C(N)C=CC2O1
|
Name
|
|
Quantity
|
225 mL
|
Type
|
reactant
|
Smiles
|
C1(CCCO1)=O
|
Type
|
CUSTOM
|
Details
|
with stirring in a 200° oil bath for 2 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated (in a dry nitrogen atmosphere)
|
Type
|
CUSTOM
|
Details
|
Product was isolated from the reaction mixture by distillation under reduced pressure (b.p. 156°, 33 μ)
|
Type
|
FILTRATION
|
Details
|
Product was filtered over Silica Gel 60 (Trade Name)
|
Type
|
WASH
|
Details
|
eluting with ethylacetate
|
Type
|
CONCENTRATION
|
Details
|
The eluant was concentrated
|
Type
|
CUSTOM
|
Details
|
the crystalline product was collected
|
Type
|
WASH
|
Details
|
washed with ether and petroleum ether
|
Reaction Time |
2 d |
Name
|
|
Type
|
product
|
Smiles
|
O1COC2=C1C=CC(=C2)N2C(CCC2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 153.4 g | |
YIELD: PERCENTYIELD | 51% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |